NSC308848
Overview
Description
Mechanism of Action
Target of Action
NSC308848, also known as “1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)-”, “NSC-308848”, or “64M3VNL7T2”, is a small molecular transcription factor inhibitor . Its primary targets are the Myc-Max complex, which are transcription factors . These transcription factors play a crucial role in cellular functions including proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting the Myc-Max complex from binding DNA and inducing gene transcription . This interaction results in changes in the cellular functions regulated by these transcription factors, leading to the induction of apoptosis and inhibition of cellular transformation .
Biochemical Pathways
The compound affects the Myc pathway, a network of transcriptional regulators involved in a variety of cellular functions . By inhibiting the Myc-Max complex, this compound interferes with this pathway at different levels, affecting downstream effects such as cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in Myc-overexpressing cells and the inhibition of Myc-induced cellular transformation . It has been shown to have prominent effects in MYCN overexpressing neuroblastoma cells .
Action Environment
It is known that the compound should be protected from light and stored at 2-8°c , suggesting that these factors may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that NSC308848 inhibits the Myc-Max complex from binding DNA and inducing gene transcription, which promotes apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the Myc-Max complex. This complex is involved in binding DNA and inducing gene transcription. By inhibiting this complex, this compound promotes apoptosis and inhibits Myc-induced cellular transformation .
Temporal Effects in Laboratory Settings
It has been observed that this compound induces apoptosis in Myc-overexpressing cells and inhibits Myc-induced cellular transformation . This suggests that this compound may have long-term effects on cellular function.
Preparation Methods
The synthesis of NSC308848 involves several steps. The key synthetic route includes the reaction of 5-amino-1,8-naphthalic anhydride with diethylamine in the presence of a suitable solvent The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product
Chemical Reactions Analysis
NSC308848 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a quinone derivative, while reduction may yield a hydroquinone derivative.
Scientific Research Applications
NSC308848 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: this compound is used to study the role of transcription factors in gene expression and cellular processes.
Comparison with Similar Compounds
NSC308848 is similar to other transcription factor inhibitors, such as:
NSC 663284: Another transcription factor inhibitor with a similar mechanism of action.
NSC59984: A compound that also inhibits transcription factors but has a different chemical structure.
NSC130813: Another transcription factor inhibitor with unique properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with transcription factors in a distinct manner. This interaction results in unique biological effects that are not observed with other similar compounds .
Properties
IUPAC Name |
5-amino-2-[2-(diethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-20(4-2)8-9-21-17(22)14-7-5-6-12-10-13(19)11-15(16(12)14)18(21)23/h5-7,10-11H,3-4,8-9,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFFNSUDGUZZSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219563 | |
Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69408-82-8 | |
Record name | NSC-308848 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC308848 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69408-82-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-2-(2-(DIETHYLAMINO)ETHYL)-1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64M3VNL7T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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